molecular formula C17H17N3O3S B2449364 N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide CAS No. 898420-61-6

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide

Cat. No.: B2449364
CAS No.: 898420-61-6
M. Wt: 343.4
InChI Key: VSPVYXGBZWYCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-10-13(8-9-15(11)19-24(3,22)23)20-12(2)18-16-7-5-4-6-14(16)17(20)21/h4-10,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPVYXGBZWYCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the phenyl ring .

Scientific Research Applications

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide is a complex organic compound belonging to the sulfonamide class, characterized by its unique structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol

The presence of a sulfonamide group allows the compound to mimic para-aminobenzoic acid (PABA), a crucial substrate in bacterial folate synthesis, potentially leading to antibacterial effects. The quinazolinone moiety is often associated with various biological activities, particularly in medicinal chemistry.

Antibacterial Properties

The antibacterial activity of this compound has been investigated against various Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004 mg/mL0.008 mg/mL
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Bacillus cereus0.015 mg/mL0.020 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL

Research indicates that this compound exhibits superior antibacterial activity compared to traditional antibiotics such as ampicillin and streptomycin, making it a promising candidate for further development in antibacterial therapies .

Anticancer Activity

The quinazolinone structure within the compound has been linked to anticancer properties due to its ability to interact with various molecular targets involved in cell proliferation and survival. Studies have shown that derivatives of quinazolinone can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Efficacy

In a study examining the effects of quinazolinone derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. This suggests a potential role in cancer treatment protocols .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the quinazolinone ring influences both antibacterial and anticancer activities. For instance, modifications that enhance lipophilicity may improve cellular uptake and efficacy.

Table 2: Structure–Activity Relationships

Compound VariantStructural ModificationBiological Activity
N-[2-methyl-4-(quinazolinone)]Quinazolinone coreAntibacterial and anticancer properties
N-[2-methyl-4-(substituted quinazolinone)]Additional alkyl groupsEnhanced potency against specific targets

Q & A

Q. What are the recommended synthetic routes for preparing N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide?

Synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under acidic conditions.
  • Step 2: Introduction of the 2-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 3: Methanesulfonamide functionalization using sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts) .
    Key considerations: Optimize reaction temperatures (80–120°C) and solvent systems (DMF or THF) to minimize side products. Monitor intermediates via HPLC and NMR .

Q. How can structural purity and identity be validated for this compound?

Use a combination of analytical techniques:

  • HPLC: Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
  • NMR: Confirm hydrogen environments (e.g., quinazolinone NH at δ 10–12 ppm, sulfonamide SO₂ at δ 3.0–3.5 ppm) .
  • Mass Spectrometry: Verify molecular weight via ESI-MS (expected [M+H]⁺ ~385–395 g/mol) .

Q. What are the primary challenges in crystallizing this compound for X-ray diffraction studies?

  • Solubility: Low solubility in polar solvents requires screening with DMSO/ethanol mixtures.
  • Crystal Twinning: Mitigate using SHELXD for structure solution and SHELXL for refinement to resolve overlapping reflections .
  • Thermal Motion: Apply ORTEP-3 for thermal ellipsoid visualization to identify disordered regions .

Advanced Research Questions

Q. How can contradictory biological activity data from kinase inhibition assays be resolved?

  • Hypothesis Testing: Compare IC₅₀ values under standardized conditions (pH 7.4, 25°C) .
  • Off-Target Analysis: Use molecular docking (AutoDock Vina) to assess binding to non-target kinases (e.g., EGFR, VEGFR).
  • Data Validation: Replicate assays with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • ADME Modeling: Use SwissADME to predict logP (≈2.5), solubility (≈0.1 mg/mL), and CYP450 interactions .
  • QSAR Studies: Corolate substituent effects (e.g., methyl vs. fluoro groups) with bioavailability using MOE or Schrödinger .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • High-Resolution Data: Collect at 100K to reduce thermal noise (resolution <1.0 Å).
  • SHELXL Refinement: Model hydrogen positions using DFIX and ISOR restraints .
  • Validation: Cross-check with DFT calculations (Gaussian09) for energy-minimized tautomers .

Methodological Challenges & Solutions

Q. How to optimize reaction yields when scaling up synthesis?

  • Flow Chemistry: Implement continuous flow systems for sulfonamide coupling to reduce batch variability .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation .

Q. What strategies address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Force Field Calibration: Adjust AMBER parameters for sulfonamide-protein interactions.
  • Solvent Effects: Include explicit water molecules in MD simulations to account for hydration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.